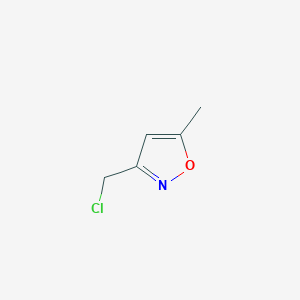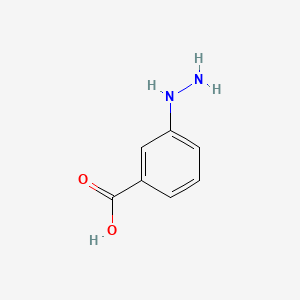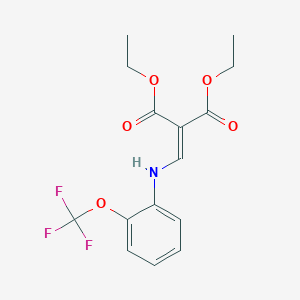
Trifluoromethylphosphonic Acid
Overview
Description
Trifluoromethylphosphonic acid is an organophosphorus compound with the molecular formula CHF3O3P. It is characterized by the presence of a trifluoromethyl group attached to a phosphonic acid moiety. This compound is known for its high thermal stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .
Mechanism of Action
Target of Action
Trifluoromethylphosphonic Acid is a proton conductor . It has been used to create polymers with hydroxy, carboxylic, and other polar groups . The primary target of this compound is to facilitate proton conduction in these systems .
Mode of Action
The mode of action of this compound is through its interaction with its targets, facilitating proton conduction. It is highly conductive both without water and with varying amounts of water added . This suggests that this compound interacts with its targets and changes the environment to promote proton conduction.
Biochemical Pathways
It is known that it plays a role in the creation of polymers with hydroxy, carboxylic, and other polar groups
Pharmacokinetics
Its high conductivity in various environments suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the facilitation of proton conduction in the systems where it is applied. This can lead to the creation of polymers with hydroxy, carboxylic, and other polar groups
Action Environment
The action of this compound is influenced by environmental factors. It is highly conductive both without water and with varying amounts of water added . This suggests that the efficacy and stability of this compound can be influenced by the presence and amount of water in its environment.
Biochemical Analysis
Biochemical Properties
Trifluoromethylphosphonic Acid plays a significant role in biochemical reactions. It has been used extensively to remove carbohydrate from glycoproteins, while leaving the protein backbone intact .
Cellular Effects
It is known that the compound’s ability to remove carbohydrates from proteins can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with proteins. The compound’s ability to remove carbohydrates from proteins while leaving the protein backbone intact allows it to influence the structure and function of these proteins . This can lead to changes in gene expression and enzyme activity.
Metabolic Pathways
It is known that the compound interacts with proteins and can influence their structure and function, which could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethylphosphonic acid can be synthesized through several methods. One common approach involves the silyldealkylation of dialkyl trifluoromethylphosphonates using bromotrimethylsilane (BTMS), followed by desilylation with water or methanol . This method is favored for its high yield and mild reaction conditions.
Industrial Production Methods: In industrial settings, this compound is often produced by hydrolyzing phenyldichlorophosphine oxide with sodium hydroxide in acetonitrile or under acidic conditions using hydrochloric acid . These methods provide efficient and scalable routes for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Trifluoromethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield different phosphonic acid derivatives.
Substitution: It participates in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are frequently employed.
Major Products: The major products formed from these reactions include various trifluoromethyl-substituted phosphonic acid derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Trifluoromethylphosphonic acid has a wide range of applications in scientific research:
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
- Pentafluoroethylphosphonic acid
- Difluoromethylphosphonic acid
- Trifluorovinyl ether phosphonic acid
Comparison: Trifluoromethylphosphonic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to pentafluoroethylphosphonic acid and difluoromethylphosphonic acid, this compound exhibits higher thermal stability and reactivity. Its trifluorovinyl ether counterpart, while similar in some respects, differs in its electronic properties and reactivity patterns .
Properties
IUPAC Name |
trifluoromethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2F3O3P/c2-1(3,4)8(5,6)7/h(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAAVVLEUZQVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2F3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375342 | |
| Record name | Trifluoromethylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.994 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374-09-4 | |
| Record name | P-(Trifluoromethyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoromethylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


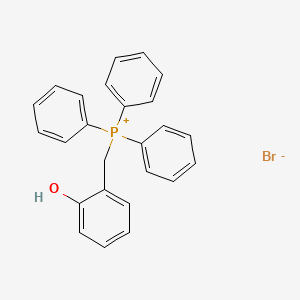
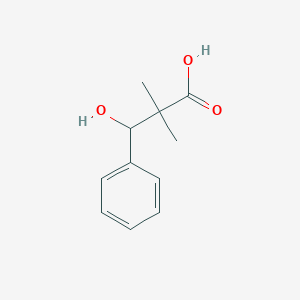
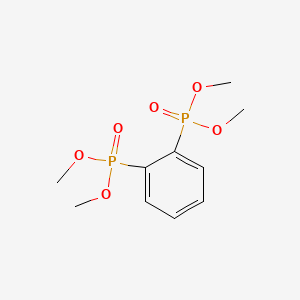

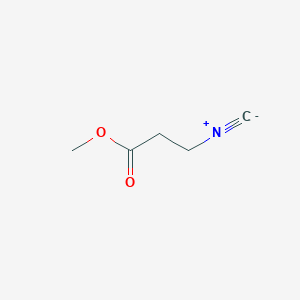
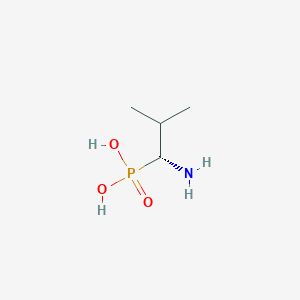
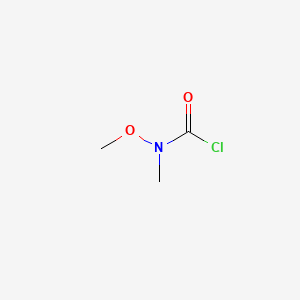
![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)
